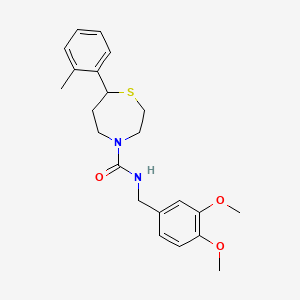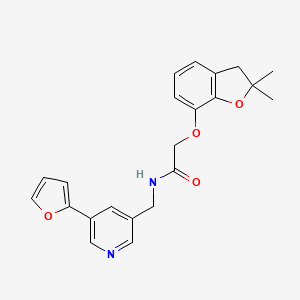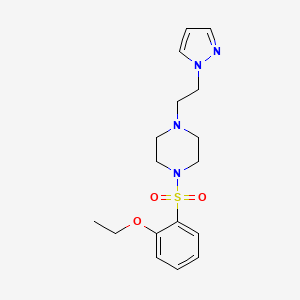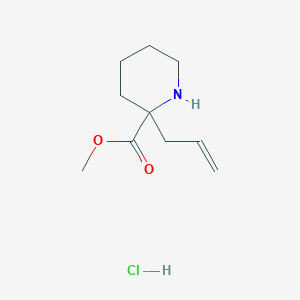
N-(3,4-dimethoxybenzyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide, also known as DTG, is a synthetic compound that belongs to the class of thiazepine derivatives. DTG has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, and anxiety.
Applications De Recherche Scientifique
Protecting Groups in Synthesis
- The 3,4-dimethoxybenzyl group has been used as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides, demonstrating its utility in synthetic chemistry for protecting nitrogen atoms during reactions. This group can be smoothly eliminated, providing a strategy for selective deprotection in complex molecule synthesis (Grunder-Klotz & Ehrhardt, 1991).
Fluorescence Quenching Studies
- The fluorescence quenching of carboxamide derivatives, specifically (E)-N-(3-Chlorophenyl)-2-(3,4-dimethoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (ENCDTTC), by aniline and carbon tetrachloride in various solvents has been investigated. These studies help understand the mechanisms of fluorescence quenching, which can be applied in developing fluorescence-based sensors and probes (Patil et al., 2013).
Antimicrobial and Docking Studies
- Synthesis and characterisation, including docking studies and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, indicate the potential for developing new antimicrobial agents. These compounds, derived from related carboxamide structures, show how modifications in the chemical structure can lead to biologically active compounds with potential applications in treating microbial infections (Spoorthy et al., 2021).
Supramolecular Chemistry
- The study of supramolecular self-assembly of thiourea derivatives directed by non-covalent interactions, including those related to carboxamide functional groups, highlights the role of such compounds in forming complex structures through hydrogen bonding and π-π interactions. This research area is crucial for developing new materials and understanding biological processes (Gumus et al., 2018).
Antiviral Research
- The synthesis of thiazole C-nucleosides demonstrates the application of carboxamide and related compounds in developing antiviral agents. These compounds were tested for activity against various viruses, illustrating the potential use of carboxamide derivatives in medicinal chemistry to create new therapies for viral infections (Srivastava et al., 1977).
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-6-4-5-7-18(16)21-10-11-24(12-13-28-21)22(25)23-15-17-8-9-19(26-2)20(14-17)27-3/h4-9,14,21H,10-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZLGDGAKAFJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate](/img/structure/B2832215.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2832218.png)



![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2832223.png)
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea](/img/structure/B2832224.png)
![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2832230.png)


![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B2832235.png)